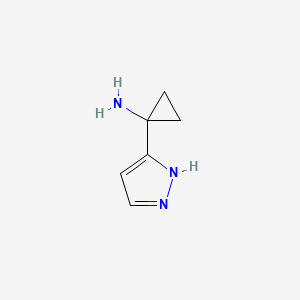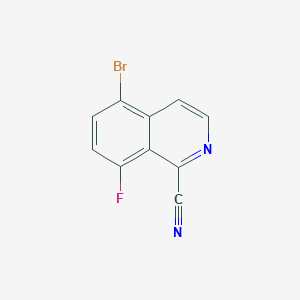
3-Methyl-4-phenylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-phenylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The presence of both methyl and phenyl groups in the structure of this compound adds to its chemical complexity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for the regio- and stereoselective formation of the pyrrolidine ring . Another method involves the reaction of 4-chlorobutan-1-amine with a strong base, which leads to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of pyrrolidines, including this compound, typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted pyrrolidines, N-oxides, and other amine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. Molecular docking studies have shown that the compound can interact with proteins like Akt, which plays a role in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure without the methyl and phenyl groups.
Pyrroline: Contains one double bond in the ring.
Pyrrole: An aromatic compound with two double bonds in the ring.
Uniqueness
3-Methyl-4-phenylpyrrolidin-3-amine is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and potential for diverse applications. The combination of these groups with the pyrrolidine ring provides a unique scaffold for the development of new drugs and materials .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
3-methyl-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3 |
Clave InChI |
HTCAHFNSPLFRLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)

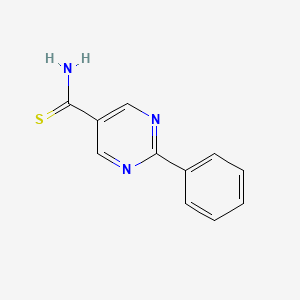
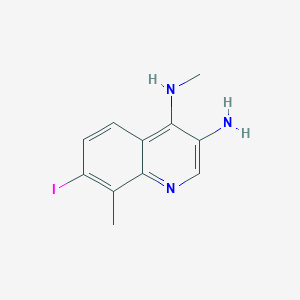
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)
![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
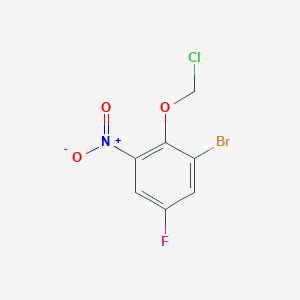
![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)
![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)
